molecular formula C16H26N2O2 B3338217 1,1-Dibutyl-3-(4-methoxyphenyl)urea CAS No. 86781-25-1

1,1-Dibutyl-3-(4-methoxyphenyl)urea

Cat. No.: B3338217
CAS No.: 86781-25-1
M. Wt: 278.39 g/mol
InChI Key: OMLOKUUYXXMXED-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(4-methoxyphenyl)urea is a synthetic urea derivative characterized by a molecular structure featuring dibutyl groups and a 4-methoxyphenyl ring . This compound belongs to the broader class of diaryl and aryl-alkyl ureas, which are scaffolds of significant interest in medicinal chemistry and chemical biology research . Diaryl urea derivatives are well-documented in scientific literature for their broad spectrum of biochemical effects and are found in several clinically used pharmaceutical agents, such as the kinase inhibitors sorafenib, regorafenib, and linifanib . These compounds typically function by targeting key enzymes and receptors within biological systems, including various kinase signaling pathways . The specific research applications for this compound may include serving as a building block or intermediate in organic synthesis, a candidate for structure-activity relationship (SAR) studies to optimize biological activity, or a tool compound in biochemical screening assays to explore new therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1,1-dibutyl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-6-12-18(13-7-5-2)16(19)17-14-8-10-15(20-3)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLOKUUYXXMXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393628
Record name Urea, N,N-dibutyl-N'-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-25-1
Record name Urea, N,N-dibutyl-N'-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(4-METHOXYPHENYL)UREA
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Methoxyaniline+Dibutylcarbamoyl chlorideThis compound\text{4-Methoxyaniline} + \text{Dibutylcarbamoyl chloride} \rightarrow \text{this compound} 4-Methoxyaniline+Dibutylcarbamoyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 1,1-Dibutyl-3-(4-hydroxyphenyl)urea.

    Reduction: Formation of 1,1-Dibutyl-3-(4-aminophenyl)urea.

    Substitution: Formation of various substituted ureas depending on the nucleophile used.

Scientific Research Applications

1,1-Dibutyl-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(4-methoxyphenyl)urea depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The methoxyphenyl group can enhance its binding affinity to certain targets, while the butyl groups can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis-(4-methoxyphenyl)urea: Similar structure but with two methoxyphenyl groups.

    1,1-Dimethyl-3-(4-methoxyphenyl)urea: Similar structure but with methyl groups instead of butyl groups.

Uniqueness

1,1-Dibutyl-3-(4-methoxyphenyl)urea is unique due to the presence of both butyl and methoxyphenyl groups, which confer specific chemical and physical properties

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 1,1-dibutyl-3-(4-methoxyphenyl)urea, and how can purity be maximized? Methodological Answer: The compound is synthesized via nucleophilic addition of dibutylamine to 4-methoxyphenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C). Key parameters include stoichiometric control (1:1 molar ratio) and slow addition to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

Advanced Crystallography and Structural Validation

Q: How can crystallographic data resolve ambiguities in the molecular conformation of this compound? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles, torsion angles, and intermolecular interactions. For example, the urea moiety typically exhibits planarity (N-C-O angles ~120°), while butyl groups adopt gauche conformations. Compare experimental data with DFT-optimized structures to validate deviations. Crystallization in chloroform/hexane mixtures yields suitable crystals for analysis .

Data Contradictions in Biological Activity

Q: How can conflicting reports on the compound’s enzyme inhibition efficacy be reconciled? Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs with varying substituents. Conduct systematic SAR studies by synthesizing derivatives (e.g., replacing methoxy with ethoxy or halogens). Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) under standardized buffers (pH 7.4, 25°C). Cross-validate with enzymatic assays (e.g., fluorescence-based) to confirm inhibition constants (IC50) .

Stability Under Experimental Conditions

Q: What analytical methods ensure stability of this compound in aqueous media? Methodological Answer: Monitor degradation via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect hydrolysis products (e.g., 4-methoxyaniline). Accelerated stability studies (40°C, 75% RH) over 14 days quantify degradation rates. For biological assays, use DMSO stock solutions stored at -20°C (avoid freeze-thaw cycles). NMR (1H, 13C) tracks structural integrity, focusing on urea NH peaks (~δ 6.5–7.0 ppm) .

Mechanistic Studies in Pharmacodynamics

Q: How can the compound’s interaction with lipid bilayers be characterized for drug delivery applications? Methodological Answer: Employ isothermal titration calorimetry (ITC) to measure partitioning into model membranes (e.g., DPPC liposomes). Fluorescence anisotropy using Laurdan probes assesses membrane fluidity changes. Molecular dynamics (MD) simulations (CHARMM/GROMACS) reveal preferred insertion sites and hydrogen-bonding patterns with phospholipid headgroups. Compare with control compounds lacking butyl/methoxy groups .

Advanced Structure-Activity Relationship (SAR) Optimization

Q: Which substituent modifications enhance the compound’s selectivity for kinase targets? Methodological Answer: Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl or pyridinyl) to modulate electron density and steric bulk. Use in silico docking (AutoDock Vina) to predict binding poses against kinases (e.g., EGFR). Synthesize analogs via parallel synthesis and screen using kinase profiling panels (e.g., Eurofins DiscoverX). Prioritize derivatives with >10-fold selectivity over off-target kinases .

Computational Modeling for Binding Interactions

Q: How can molecular modeling predict the compound’s affinity for G-protein-coupled receptors (GPCRs)? Methodological Answer: Build homology models of target GPCRs (e.g., using Swiss-Model) based on crystal templates (e.g., β2-adrenergic receptor). Perform ensemble docking to account for receptor flexibility. Validate predictions with radioligand binding assays (e.g., [3H]-labeled compound). MD simulations (50 ns trajectories) assess stability of ligand-receptor complexes, focusing on salt bridges with conserved aspartate residues .

Material Science Applications

Q: Can this urea derivative act as a supramolecular gelator, and how is this property quantified? Methodological Answer: Test gelation in solvents (e.g., hexane, DMSO) by heating-cooling cycles. Characterize gel morphology via SEM/TEM and rheology (storage/loss modulus). FT-IR identifies H-bonding networks (N-H stretching ~3300 cm⁻¹). Compare with analogs lacking butyl chains to confirm the role of hydrophobicity in self-assembly. Applications include drug-loaded gels for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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